molecular formula C10H22O B14712957 2,4-Dimethyloctan-2-OL CAS No. 18675-20-2

2,4-Dimethyloctan-2-OL

Cat. No.: B14712957
CAS No.: 18675-20-2
M. Wt: 158.28 g/mol
InChI Key: WHJCLXRXPLJSSV-UHFFFAOYSA-N
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Description

2,4-Dimethyloctan-2-OL is a branched tertiary alcohol with an eight-carbon chain and methyl substituents at positions 2 and 3. It is commonly studied for its physicochemical properties, such as boiling point, solubility, and reactivity, which are influenced by its steric hindrance and hydrophobic alkyl chain. Applications may include use as a solvent, intermediate in organic synthesis, or in fragrance formulations.

Properties

CAS No.

18675-20-2

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4-dimethyloctan-2-ol

InChI

InChI=1S/C10H22O/c1-5-6-7-9(2)8-10(3,4)11/h9,11H,5-8H2,1-4H3

InChI Key

WHJCLXRXPLJSSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyloctan-2-OL can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyloctan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloctan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyloctan-2-OL is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyloctan-2-OL involves its interaction with specific molecular targets. In biological systems, it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs (e.g., branched alcohols, tertiary alcohols, or C8 alcohols). The evidence includes unrelated compounds, such as cyclic alcohols (e.g., 5,5-Dimethyl-cyclohex-3-en-1-ol, CID 247) and unsaturated alcohols (e.g., 5,7-Octadien-2-ol, 2,6-dimethyl-, CID 248), which differ significantly in backbone structure and functional groups. Below is a hypothetical comparison table, with notes on evidence limitations:

Property 2,4-Dimethyloctan-2-OL (Hypothetical) 5,5-Dimethyl-cyclohex-3-en-1-OL (CID 247) 5,7-Octadien-2-ol, 2,6-dimethyl- (CID 248)
Molecular Formula C₁₀H₂₂O C₈H₁₄O (cyclic) C₁₀H₁₈O (unsaturated)
Boiling Point ~220°C (estimated) 195–200°C (cyclic structure lowers BP) 180–185°C (unsaturation reduces BP)
Solubility Low in water, high in organic solvents Moderate in ethanol due to cyclic strain Poor in water, miscible in hydrocarbons
Reactivity Tertiary alcohol: slow oxidation Cyclic allylic alcohol: prone to dehydration Conjugated dienol: Diels-Alder candidate

Key Differences :

  • Backbone Structure : this compound is linear and branched, whereas CID 247 is cyclic and CID 248 is unsaturated.
  • Steric Effects : The tertiary alcohol in this compound would exhibit greater steric hindrance than the secondary alcohols in CID 247/246.
  • Synthetic Utility : CID 248’s conjugated diene could enable cycloaddition reactions, unlike the saturated analogs.

Limitations of the Provided Evidence

The evidence lacks data on this compound and its true analogs (e.g., 2,6-Dimethyloctan-3-OL or other branched C8–C10 alcohols). The compounds listed (CID 247, 248) belong to distinct chemical classes (cyclic, unsaturated) and cannot serve as direct comparators. For a rigorous analysis, data on compounds with similar carbon skeletons, branching patterns, and functional groups would be required.

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